molecular formula C26H25Cl2N5 B11967498 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11967498
M. Wt: 478.4 g/mol
InChI Key: PPAFRKRGRUIPSH-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H25Cl2N5 It is a member of the benzimidazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzimidazole moiety. The final step involves the formation of the pyrido[1,2-a]benzimidazole ring system. Common reagents used in these reactions include dichlorobenzyl chloride, piperazine, and various catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-((2,4-Dichlorobenzyl)amino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

The uniqueness of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the piperazine and benzimidazole moieties, along with the dichlorobenzyl group, contributes to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C26H25Cl2N5

Molecular Weight

478.4 g/mol

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H25Cl2N5/c1-3-19-17(2)20(15-29)25-30-23-6-4-5-7-24(23)33(25)26(19)32-12-10-31(11-13-32)16-18-8-9-21(27)22(28)14-18/h4-9,14H,3,10-13,16H2,1-2H3

InChI Key

PPAFRKRGRUIPSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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